molecular formula C4H10ClNO3 B13996513 2-(Aminooxy)butanoic acid--hydrogen chloride (1/1) CAS No. 54716-30-2

2-(Aminooxy)butanoic acid--hydrogen chloride (1/1)

Cat. No.: B13996513
CAS No.: 54716-30-2
M. Wt: 155.58 g/mol
InChI Key: ONNXJNLCGRWYCR-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(aminooxy)-, hydrochloride (11): is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of butanoic acid, where an aminooxy group is attached to the second carbon atom, and it is combined with hydrochloride in a 1:1 ratio. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) typically involves the reaction of butanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the aminooxy derivative. The final product is obtained by treating the aminooxy derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives and as a precursor for other aminooxy compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for detecting reactive oxygen species.

Industry: In the industrial sector, butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

    Butanoic acid: A simple carboxylic acid with the formula C4H8O2.

    Hydroxylamine hydrochloride: A compound with the formula NH2OH·HCl, used in the synthesis of oximes.

    Aminooxyacetic acid: A compound with a similar aminooxy group but different structural features.

Uniqueness: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is unique due to the presence of both the aminooxy group and the hydrochloride salt, which imparts specific chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a useful tool in biochemical research.

Properties

CAS No.

54716-30-2

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

2-aminooxybutanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2-3(8-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H

InChI Key

ONNXJNLCGRWYCR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)ON.Cl

Origin of Product

United States

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